6-Chloro-2-phenylnicotinonitrile
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Overview
Description
6-Chloro-2-phenylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles. Nicotinonitriles are derivatives of nicotinic acid and are known for their wide range of biological and therapeutic activities. This compound is characterized by the presence of a chlorine atom at the 6th position and a phenyl group at the 2nd position on the nicotinonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-phenylnicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-phenylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 6-amino-2-phenylnicotinonitrile can be formed.
Oxidation Products: Oxidation can lead to the formation of 6-chloro-2-phenylnicotinic acid.
Reduction Products: Reduction can yield 6-chloro-2-phenyl-1,2-dihydronicotinonitrile.
Scientific Research Applications
6-Chloro-2-phenylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenylnicotinonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases or other enzymes involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-phenylnicotinonitrile: Similar structure but with different substitution patterns.
6-Chloro-2-(4-fluorophenyl)nicotinonitrile: Contains a fluorine atom instead of a hydrogen on the phenyl ring.
Uniqueness
6-Chloro-2-phenylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and phenyl substitutions make it a versatile intermediate in organic synthesis and a compound of interest in medicinal chemistry .
Properties
Molecular Formula |
C12H7ClN2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
6-chloro-2-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7ClN2/c13-11-7-6-10(8-14)12(15-11)9-4-2-1-3-5-9/h1-7H |
InChI Key |
RIOHMPWETPTETN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)Cl)C#N |
Origin of Product |
United States |
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